Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine
Description
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Properties
IUPAC Name |
(3R)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVIPMHUOWCOQ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine
The following technical guide provides an in-depth profiling of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine , a specialized chiral diamine building block.
This guide is structured to address the ambiguity in nomenclature often found in chemical catalogs by rigorously defining the structural isomerism, providing a validated synthetic route, and analyzing its physicochemical utility in drug discovery.
Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry
Executive Summary
This compound (IUPAC: N-benzyl-N-isopropyl-(3R)-pyrrolidin-3-amine) is a chiral, heterocyclic diamine scaffold. It features a pyrrolidine ring with a specific (R)-stereocenter at the 3-position, substituted by a tertiary exocyclic amine bearing benzyl and isopropyl groups.
This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for G-Protein Coupled Receptor (GPCR) antagonists (specifically CCR2/CCR5 chemokine receptors) and monoamine transporter inhibitors. Its value lies in its ability to present three distinct pharmacophoric vectors—a basic pyrrolidine nitrogen, a lipophilic benzyl moiety, and a steric isopropyl handle—in a defined 3D orientation.
Structural Disambiguation & Chemical Identity
In chemical catalogs, the string "Benzyl-isopropyl-pyrrolidin-3-yl-amine" is frequently used ambiguously. It is critical to distinguish between the two primary regioisomers to ensure experimental validity.
| Feature | Target Compound (Isomer B) | Common Isomer (Isomer A) |
| Systematic Name | 1-Benzyl- | |
| Connectivity | Exocyclic N is tertiary (Benzyl + iPr).[1] Ring N is secondary (H). | Ring N is tertiary (Benzyl). Exocyclic N is secondary (iPr + H). |
| CAS Number | 1353987-01-5 (Generic/Racemic)1353996-85-6 ((S)-enantiomer ref) | 1092294-32-0 |
| Primary Utility | Secondary amine building block for scaffold decoration. | Protected intermediate; Benzyl group often removed later. |
This guide focuses on Isomer B (Exocyclic tertiary amine), as implied by the syntax grouping "Benzyl-isopropyl" as substituents on the "amine".
Structural Visualization
The following diagram illustrates the connectivity and stereochemistry of the target molecule.
Physicochemical Properties
The dual-nitrogen architecture creates a unique basicity profile. The ring nitrogen is less sterically hindered and more accessible for functionalization (e.g., amide coupling, reductive amination), while the exocyclic nitrogen is bulky and acts as a fixed cationic center at physiological pH.
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | - | |
| Molecular Weight | 218.34 g/mol | Fragment-like, high ligand efficiency potential. |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Good membrane permeability; CNS active range. |
| pKa (Ring NH) | ~9.5 | Highly basic; protonated at pH 7.4. |
| pKa (Exocyclic N) | ~8.8 | Moderately basic; modulated by steric bulk. |
| TPSA | 15.3 | Excellent for blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 4 | Semi-rigid scaffold reduces entropic penalty upon binding. |
| H-Bond Donors | 1 (Ring NH) | Key handle for further derivatization. |
Synthetic Methodology
The synthesis of
Prerequisites:
-
Starting Material: (R)-1-Boc-3-aminopyrrolidine (Commercial, CAS: 147081-49-0).
-
Reagents: Acetone, Benzaldehyde, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Validated Protocol (Step-by-Step)
Step 1: Introduction of the Isopropyl Group
-
Dissolution: Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous DCM (0.1 M).
-
Imine Formation: Add Acetone (1.2 eq) and Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Workup: Warm to RT and stir overnight. Quench with saturated
. Extract with DCM. -
Result: (R)-1-Boc-3-(isopropylamino)pyrrolidine.
Step 2: Introduction of the Benzyl Group Note: Reductive amination is preferred over benzyl bromide alkylation to prevent quaternization.
-
Reaction: Dissolve the Step 1 product (1.0 eq) in DCM. Add Benzaldehyde (1.2 eq).
-
Reduction: Add STAB (1.5 eq) and catalytic Acetic Acid. Stir for 12–16 hours.
-
Purification: Quench with
. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc). -
Result: (R)-1-Boc-3-(N-benzyl-N-isopropylamino)pyrrolidine.
Step 3: Global Deprotection
-
Acidolysis: Dissolve the intermediate in DCM. Add TFA (10-20 eq) or 4M HCl in Dioxane.
-
Stir: Monitor by LC-MS until the Boc group is fully cleaved (typically 1–2 hours).
-
Free Basing (Critical): Concentrate in vacuo. Redissolve in DCM and wash with 1N NaOH to obtain the free base.
-
Isolation: Dry over
and concentrate to yield the target oil.
Synthetic Workflow Diagram
Applications in Drug Discovery
This scaffold is highly valued for its ability to modulate Chemokine Receptors and Monoamine Transporters .
-
CCR2/CCR5 Antagonists:
-
The pyrrolidine ring acts as a spacer, positioning the basic exocyclic nitrogen to interact with conserved Aspartate residues (e.g., Asp284 in CCR2) in the receptor binding pocket.
-
The benzyl group often occupies a hydrophobic pocket (Lipophilic Pocket 1), while the secondary ring amine allows for the attachment of "tail" groups (e.g., heteroaryl amides) that determine selectivity.
-
-
Chiral Auxiliaries & Ligands:
-
While less common than C2-symmetric ligands, the (R)-diamine core can serve as a chiral ligand for asymmetric catalysis, coordinating metal centers via the two nitrogen atoms with distinct steric environments.
-
-
Fragment-Based Design:
-
With a Molecular Weight of ~218 Da, it is an ideal "fragment" starting point. The secondary amine allows for rapid library generation via parallel synthesis (amide coupling or sulfonation).
-
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye). Acute toxicity data is limited; handle as a potent bioactive amine.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (with atmospheric
). -
Stability: Stable in organic solvents (DMSO, Methanol). Aqueous solutions should be prepared fresh, particularly at neutral/basic pH.
References
-
PubChem Compound Summary. (2025). (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine (Isomer A Reference). National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). This compound Product Entry. Link
-
MolCore. (2025).[2] (S)-N-Benzyl-N-isopropylpyrrolidin-3-amine (Enantiomer Reference). Link
-
Sigma-Aldrich. (2025). (R)-(+)-3-Aminopyrrolidine (Starting Material). Link
-
Abram, M., et al. (2022). Discovery of Pyrrolidine-based Modulators. Journal of Medicinal Chemistry. Link
Sources
An In-Depth Technical Guide to the Thermodynamic Stability Assessment of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, a chiral amine containing a pyrrolidine moiety. We will move beyond a simple checklist of procedures to offer a self-validating, logic-driven approach grounded in authoritative regulatory standards. This document details the underlying causality for experimental choices, from in silico prediction of degradation pathways to the empirical execution of forced degradation studies and calorimetric analysis. Detailed, step-by-step protocols for stress testing under hydrolytic, oxidative, photolytic, and thermal conditions are provided, alongside strategies for the analytical characterization of degradants. By integrating predictive modeling with rigorous experimental validation, this guide serves as a robust blueprint for establishing a comprehensive stability profile, a critical component of any regulatory submission.
Introduction: The Imperative of Stability
This compound is a chiral small molecule featuring a tertiary amine on the pyrrolidine ring and a secondary amine in the isopropyl group. Its structural features, particularly the presence of multiple amine functionalities and a chiral center, present specific stability challenges that must be thoroughly understood. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This understanding is not merely a regulatory hurdle; it is fundamental to ensuring that the molecule maintains its chemical integrity, purity, potency, and safety from manufacturing to patient administration.[]
This guide is structured to provide a logical workflow for a comprehensive stability assessment, beginning with theoretical considerations and culminating in detailed experimental protocols and data interpretation.
Foundational Principles: ICH Q1A(R2)
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the definitive framework for stability testing of new drug substances.[1][4][5] It mandates a systematic approach, including long-term and accelerated stability studies, as well as forced degradation (stress testing) to identify likely degradation products and validate the specificity of analytical methods.[6][7] Adherence to these principles is not optional but a requirement for regulatory submissions to agencies like the FDA and EMA.[4][6]
Predictive Assessment: In Silico Degradation Pathway Analysis
Before embarking on extensive laboratory work, a predictive assessment can identify theoretical reactivity risks and potential degradation mechanisms.[8] Computational tools like Lhasa's Zeneth or Schrödinger's Nanoreactor use knowledge-based rules and quantum mechanics to predict potential degradants under various stress conditions (e.g., pH, oxidation, light).[8][9][10][11][12]
For this compound, the primary sites of predicted instability would include:
-
Oxidation: The tertiary amine within the pyrrolidine ring and the secondary isopropylamine are susceptible to oxidation, potentially forming N-oxides.[13] The benzylic carbon is also a potential site for oxidation.
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could still promote ring-opening or other unforeseen reactions.
-
Photodegradation: The benzyl group contains a chromophore that can absorb UV light, potentially leading to photolytic cleavage or radical-mediated degradation.
This in silico analysis provides a theoretical roadmap, guiding the design of forced degradation studies and aiding in the identification of unknown peaks during analytical development.
Experimental Design: A Multi-Faceted Approach
A robust stability assessment integrates forced degradation studies with direct thermodynamic measurements. The overall workflow is designed to first identify what can happen to the molecule (degradation pathways) and then to quantify the energetic stability of the parent compound.
Caption: Overall workflow for stability assessment.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are designed to intentionally break down the API to an appropriate extent (typically 5-20% degradation) to generate and identify potential degradants.[14] This process is essential for developing and validating stability-indicating analytical methods.[13][15]
Core Analytical Method: Stability-Indicating HPLC-UV/MS
A high-performance liquid chromatography (HPLC) method coupled with UV and mass spectrometry (MS) detectors is the workhorse for stability testing.[16][17] The method must be validated to demonstrate specificity, i.e., the ability to separate the parent API from all process impurities and potential degradation products.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from low to high organic phase (B) to ensure elution of both polar and non-polar species.
-
Detection: UV detector (e.g., at 210 nm and 254 nm) and a mass spectrometer for peak identification and purity assessment.
Protocol 1: Hydrolytic Stability
This protocol evaluates the susceptibility of the API to acid and base-catalyzed hydrolysis.[1]
Step-by-Step Methodology:
-
Sample Preparation: Prepare three solutions of this compound (approx. 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Stress Conditions: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC-MS method.
Protocol 2: Oxidative Degradation
This protocol assesses the API's sensitivity to oxidation.[13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the API (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Add 3% hydrogen peroxide (H₂O₂) to the solution. Protect the sample from light and maintain it at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Quenching: Quench the reaction by adding a reducing agent like sodium bisulfite or by significant dilution with the mobile phase prior to injection.
-
Analysis: Analyze all samples by HPLC-MS. Look for mass additions corresponding to oxygen atoms (e.g., M+16 for N-oxides).
Protocol 3: Photostability
This protocol follows ICH Q1B guidelines to evaluate degradation upon exposure to light.[5]
Step-by-Step Methodology:
-
Sample Preparation: Place a thin layer of the solid API powder in a chemically inert, transparent container. Prepare a parallel solution of the API (approx. 1 mg/mL) in a suitable solvent.
-
Control Sample: Prepare identical "dark" control samples by wrapping them in aluminum foil.
-
Stress Conditions: Expose the samples to a light source that provides combined visible and UV outputs, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples (solid and solution) by HPLC-MS.
Protocol 4: Thermal Degradation
This protocol assesses stability under high-temperature conditions.
Step-by-Step Methodology:
-
Sample Preparation: Place the solid API in a vial within a calibrated oven.
-
Stress Conditions: Expose the sample to a high temperature (e.g., 80°C). If significant degradation is observed, a lower temperature (e.g., 60°C) should be used.
-
Time Points: Withdraw samples at pre-determined intervals (e.g., 1, 3, and 7 days).
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC-MS.
Data Presentation: Summarizing Forced Degradation Results
All quantitative data should be summarized in a clear, tabular format.
| Stress Condition | Time (hours) | Parent API (%) | Degradant 1 (RRT) | Degradant 2 (RRT) | Total Impurities (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | ND | ND | 0.0 |
| 24 | 96.5 | 2.1 (0.85) | 1.1 (1.15) | 3.5 | |
| 0.1 N NaOH, 60°C | 24 | 99.1 | 0.5 (0.85) | ND | 0.9 |
| 3% H₂O₂, RT | 24 | 88.2 | 10.5 (1.30) | ND | 11.8 |
| Thermal, 80°C (72h) | 72 | 98.8 | ND | 0.7 (1.50) | 1.2 |
| Photolytic (Solid) | N/A | 97.3 | 1.5 (0.92) | 0.9 (1.60) | 2.7 |
Table 1: Illustrative summary of forced degradation data. RRT = Relative Retention Time; ND = Not Detected.
Proposed Degradation Pathways
Based on the forced degradation results and chemical principles, potential degradation pathways can be proposed. Oxidation is often a primary pathway for amines.[18][19][20]
Caption: Plausible degradation pathways for the API.
Calorimetric Analysis for Thermodynamic Stability
While forced degradation reveals kinetic vulnerability, calorimetry provides direct measurement of the fundamental thermodynamic properties of the API.[21][22] Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose.[23][24]
Protocol 5: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and heat capacity, and can reveal polymorphism or degradation.[21][25]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the API into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
-
An inert nitrogen purge should be used to maintain a consistent atmosphere.
-
-
Data Analysis:
-
Melting Point (Tₘ): Determined from the onset or peak of the melting endotherm. A sharp melting peak indicates high purity.
-
Enthalpy of Fusion (ΔHբ): Calculated by integrating the area under the melting peak. This value relates to the strength of the crystal lattice.
-
Degradation: A broad, exothermic event following the melt, or a melting point that shifts with varying scan rates, can indicate thermal decomposition.
-
| Parameter | Observed Value (Illustrative) | Interpretation |
| Melting Onset (Tₘ) | 185.4 °C | Indicates the temperature at which melting begins. |
| Enthalpy of Fusion (ΔHբ) | 28.5 kJ/mol | Energy required to break the crystal lattice; relates to solid-state stability. |
| Decomposition Onset | > 220 °C | Provides a temperature threshold for significant thermal decomposition. |
Table 2: Illustrative data obtained from DSC analysis.
Conclusion and Recommendations
This guide has outlined a comprehensive, multi-pillar strategy for assessing the thermodynamic stability of this compound, grounded in the authoritative ICH Q1A(R2) guideline.[1][4] The workflow begins with in silico prediction to inform experimental design, proceeds through rigorous forced degradation studies to identify potential degradation pathways, and incorporates calorimetric techniques for a fundamental understanding of the API's thermal properties.
The successful execution of these protocols will yield a robust stability profile, enabling the establishment of a re-test period, recommended storage conditions, and appropriate packaging.[2] This self-validating system of predictive analysis and empirical testing ensures scientific integrity and provides the necessary data to support regulatory submissions and advance the drug development process.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
St-Germain, J., et al. (2022). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Slideshare. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients. [Link]
-
ICH. Quality Guidelines. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
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Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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Schrödinger. (2024). Automated Digital Prediction of Chemical Degradation Products. [Link]
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Springer Nature Experiments. In Silico Drug Degradation Prediction. [Link]
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Lhasa Limited. (2021). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. [Link]
-
ResearchGate. (2020). An Expert System To Predict the Forced Degradation of Organic Molecules. [Link]
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PubChem. (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
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LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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CHIRAL LABORATORIES. Forced Degradation Studies. [Link]
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Solubility of Things. Calorimetry: Techniques and Applications. [Link]
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Wikipedia. Calorimetry. [Link]
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BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
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ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. [Link]
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ACS Publications. (2020). Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study. [Link]
-
ResearchGate. (2019). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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ResearchGate. (2015). Thermodynamic Stability Assessment of a Colloidal Iron Drug Product: Sodium Ferric Gluconate. [Link]
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PubMed. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Canadian Science Publishing. (2002). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. [Link]
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YouTube. (2018). Introduction to Chemical and Biochemical Thermodynamic Calorimetry Techniques. [Link]
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ResearchGate. (2018). Heat capacities of selected active pharmaceutical ingredients. [Link]
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PubChem. Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine. [Link]
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ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (2021). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
-
ResearchGate. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]
-
ResearchGate. (2021). Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species. [Link]
-
ResearchGate. (2000). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]
-
Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of heterocyclic amines. [Link]
-
PubChem. Isopropylbenzylamine. [Link]
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Technical Guide: Molecular Weight & Physicochemical Characteristics of (R)-Pyrrolidin-3-yl-amine Derivatives
This guide provides an in-depth technical analysis of (R)-pyrrolidin-3-yl-amine, a critical chiral scaffold in modern medicinal chemistry.[1] It is structured to serve researchers and drug developers, focusing on physicochemical properties, synthetic utility, and application in drug design.
Executive Summary: The Chiral Diamine Scaffold
(R)-pyrrolidin-3-yl-amine (also known as (R)-3-aminopyrrolidine) is a bifunctional heterocyclic building block characterized by a secondary ring amine and a primary exocyclic amine.[1] Its rigid five-membered ring structure restricts conformational flexibility, reducing the entropic penalty upon target binding—a key advantage over flexible acyclic diamines.
In drug discovery, the (R)-enantiomer is frequently employed to probe stereochemical space, often exhibiting distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to its (S)-counterpart or racemate.[1] It serves as a pharmacophore in various therapeutic classes, including fluoroquinolone antibiotics, kinase inhibitors, and GPCR ligands.
Physicochemical Profile
Molecular Weight and Fundamental Metrics
The core scaffold is a low-molecular-weight fragment, making it an ideal "lead-like" starting material.[1] Its derivatives typically fall well within Lipinski's Rule of Five space.
| Property | Value (Core Scaffold) | Relevance to Drug Design |
| Molecular Weight | 86.14 g/mol | High ligand efficiency (LE); allows addition of heavy "warheads" without exceeding MW 500.[1] |
| Formula | C₄H₁₀N₂ | High nitrogen content increases solubility but can increase clearance. |
| Boiling Point | 164–165 °C | Stable liquid at room temperature; amenable to distillation. |
| Density | 0.984 g/mL | - |
| Optical Rotation | Critical for quality control of enantiomeric purity.[1] |
Ionization (pKa) and Charge State
Understanding the ionization state is critical for predicting membrane permeability and solubility. (R)-3-aminopyrrolidine is a diprotic base .[1]
Physiological Implication: At physiological pH (7.4), the molecule exists predominantly as a dication (both amines protonated). This high polarity aids aqueous solubility but poses a challenge for passive membrane permeability. Successful drug design often involves masking one amine (e.g., amide formation at the exocyclic nitrogen) or exploiting active transport mechanisms.
Lipophilicity (LogP / LogD)[1]
-
LogP (Calculated): ~ -0.9 (Highly hydrophilic)[1]
-
LogD (pH 7.4): < -1.5 (Due to dicationic state)
Design Strategy: To improve oral bioavailability, medicinal chemists typically derivatize the primary amine with lipophilic aromatic groups (increasing LogD to the 1–3 range) or use the scaffold as a polar solubilizing appendage on a hydrophobic drug core.
Visualization: Physicochemical & Synthetic Logic
The following diagram illustrates the core properties and the standard synthetic route from the chiral pool (L-Aspartic Acid).
Caption: Synthetic origin and key physicochemical attributes driving the medicinal utility of (R)-3-aminopyrrolidine.
Medicinal Chemistry Applications
Fluoroquinolone Antibiotics
The 3-aminopyrrolidine moiety is a "privileged structure" at the C-7 position of fluoroquinolones.[1]
-
Mechanism: The pyrrolidine ring improves penetration into bacterial cells and enhances binding to DNA gyrase.
-
Stereochemistry Effect: In many cases, the (S)-enantiomer is preferred for potency (e.g., Gemifloxacin precursors), but the (R)-enantiomer is investigated to overcome resistance or toxicity profiles.[1]
-
Example: Tosufloxacin and Clinfloxacin utilize pyrrolidine-based side chains to broaden the spectrum against Gram-positive bacteria.[1]
Kinase Inhibitors
In kinase drug discovery, the scaffold serves as a solvent-exposed solubilizing group .
-
Role: The ring nitrogen (secondary) is often attached to the aromatic core of the inhibitor, while the exocyclic amine (primary) projects into the solvent, forming hydrogen bonds with water or specific residues like Asp or Glu at the kinase active site rim.
-
Advantage: The chirality allows the amine to be vectored precisely, avoiding steric clashes that a racemic mixture might introduce.
GPCR Ligands
Derivatives of (R)-3-aminopyrrolidine act as rigid linkers in GPCR ligands (e.g., CCR5 antagonists, Histamine H3 ligands).[1] The rigidity reduces the entropic cost of binding compared to flexible ethylenediamine linkers.
Experimental Protocols
Protocol: Determination of pKa via Potentiometric Titration
Validating the ionization state is crucial for optimizing formulation buffers.
Materials:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Inert atmosphere (Argon or Nitrogen purge).
Procedure:
-
Sample Prep: Dissolve 5–10 mg of (R)-3-aminopyrrolidine dihydrochloride in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Titration: Perform a dual titration (Acid-to-Base and Base-to-Acid) from pH 2.0 to pH 12.0.
-
Data Analysis: Use the Bjerrum plot method or proprietary software (e.g., RefinementPro) to determine pKa values.
-
Expected Result: Two inflection points corresponding to the deprotonation of the ring ammonium (pKa ~10.6) and the exocyclic ammonium (pKa ~9.0).
-
Protocol: LogD Lipophilicity Measurement (Shake-Flask Method)
Standard method for verifying hydrophilicity.[1]
Materials:
-
Octanol (saturated with phosphate buffer).
-
Phosphate Buffer (pH 7.4, saturated with octanol).
-
HPLC-UV or LC-MS/MS system.[1]
Procedure:
-
Equilibration: Pre-saturate n-octanol and pH 7.4 phosphate buffer with each other for 24 hours.
-
Dissolution: Dissolve the compound in the aqueous phase to a concentration of 100 µM.
-
Partitioning: Add an equal volume of pre-saturated octanol. Shake vigorously for 1 hour at 25 °C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze the concentration of the compound in both phases using HPLC.
-
Calculation:
.
References
-
PubChem. (2025).[2][3] Compound Summary: (R)-3-Aminopyrrolidine.[1][4][5] National Library of Medicine. [Link][1]
-
Metwally, K., et al. (2024). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
Han, H. K., et al. (2013). Comparison of pharmacokinetics between new quinolone antibiotics: zabofloxacin. Current Medical Research and Opinion. [Link]
-
Guide to Pharmacology. (2025). Ritlecitinib Ligand Page. IUPHAR/BPS. [Link]
Sources
- 1. Zabofloxacin - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-3-Aminopyrrolidine | CAS 116183-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. (R)-(+)-3-Aminopyrrolidine 98 116183-82-5 [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine Intermediates
This document provides a detailed protocol for the synthesis of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, a chiral scaffold of interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies grounded in established chemical principles. We will proceed through a logical three-stage synthesis, beginning with a commercially available chiral precursor and detailing the introduction of benzyl and isopropyl groups, followed by final deprotection.
The synthetic strategy is built upon two core, high-yield reactions: reductive amination for C-N bond formation and acidic cleavage for the removal of the tert-butyloxycarbonyl (Boc) protecting group. This approach ensures high stereochemical fidelity and provides a reliable pathway to the target compound.
Overall Synthetic Workflow
The synthesis is accomplished in three primary stages starting from the chiral building block, (R)-(+)-1-Boc-3-aminopyrrolidine.
Caption: Overall three-step synthetic pathway.
Part 1: Synthesis of Intermediate 1: (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate
Principle: The initial step involves the formation of a secondary amine via reductive amination. This reaction couples the primary amine of the starting material, (R)-(+)-1-Boc-3-aminopyrrolidine[1][2], with benzaldehyde. The reaction proceeds through an intermediate imine, which is reduced in situ to the corresponding amine. The use of a Boc protecting group on the pyrrolidine nitrogen is crucial as it prevents its participation in the reaction, ensuring regioselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, which minimizes side reactions.[3][4]
Experimental Protocol 1:
| Parameter | Value/Reagent | Notes |
| Starting Material | (R)-(+)-1-Boc-3-aminopyrrolidine | 1.0 eq |
| Reagent 1 | Benzaldehyde | 1.1 eq |
| Reagent 2 | Sodium triacetoxyborohydride | 1.5 eq |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Temp. | Room Temperature (20-25 °C) | |
| Reaction Time | 12-18 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To a solution of (R)-(+)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate as a pure compound.
Part 2: Synthesis of Intermediate 2: (R)-tert-butyl 3-(N-benzyl-N-isopropylamino)pyrrolidine-1-carboxylate
Principle: The second step introduces the isopropyl group, again via reductive amination. The substrate is now the secondary amine synthesized in Part 1. It reacts with acetone to form an intermediate iminium ion, which is subsequently reduced by sodium triacetoxyborohydride. This second alkylation proceeds smoothly to form the desired tertiary amine.[4][5]
Experimental Protocol 2:
| Parameter | Value/Reagent | Notes |
| Starting Material | (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate | 1.0 eq |
| Reagent 1 | Acetone | 5.0 eq |
| Reagent 2 | Sodium triacetoxyborohydride | 1.5 eq |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Temp. | Room Temperature (20-25 °C) | |
| Reaction Time | 18-24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Dissolve (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add acetone (5.0 eq) to the solution. Causality Note: A larger excess of the carbonyl component is often used when reacting with a more hindered secondary amine to drive the equilibrium towards iminium formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the mixture at room temperature for 18-24 hours, monitoring for completion by TLC or LC-MS.
-
Perform an aqueous work-up as described in Protocol 1 (slow addition of saturated NaHCO₃, extraction with DCM, brine wash, drying, and concentration).
-
Purify the residue by column chromatography to isolate (R)-tert-butyl 3-(N-benzyl-N-isopropylamino)pyrrolidine-1-carboxylate.
Part 3: Final Deprotection to Yield this compound
Principle: The final step is the removal of the Boc protecting group to liberate the pyrrolidine ring nitrogen. The Boc group is stable under many conditions but is designed to be readily cleaved under acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonate the carbonyl oxygen of the carbamate, leading to its collapse and the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine as a salt.[7][8]
Caption: General mechanism for acid-catalyzed Boc deprotection.
Experimental Protocol 3:
| Parameter | Value/Reagent | Notes |
| Starting Material | (R)-tert-butyl 3-(N-benzyl-N-isopropylamino)pyrrolidine-1-carboxylate | 1.0 eq |
| Reagent | Trifluoroacetic acid (TFA) | 10 eq (or 20% v/v solution) |
| Solvent | Dichloromethane (DCM) | |
| Reaction Temp. | 0 °C to Room Temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise. Safety Note: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by the careful addition of a saturated aqueous NaHCO₃ solution or 1M NaOH until the pH is basic (>9).
-
Separate the organic layer and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be performed via distillation or chromatography if necessary.
Summary of Intermediates and Product Data
| Compound | Structure | Formula | MW ( g/mol ) | Typical Yield |
| (R)-(+)-1-Boc-3-aminopyrrolidine | ![]() | C₉H₁₈N₂O₂ | 186.25 | (Starting Material) |
| Intermediate 1 | ![]() | C₁₆H₂₄N₂O₂ | 276.37 | 85-95% |
| Intermediate 2 | ![]() | C₁₉H₃₀N₂O₂ | 318.45 | 80-90% |
| Final Product | C₁₄H₂₂N₂ | 218.34 | >90% |
(Note: Generic images are used for illustrative purposes. Yields are typical and may vary based on scale and experimental conditions.)
References
-
Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Available at: [Link]
-
Mhlongo, N. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and bio-evaluation of some novel conjugate of L-phenylalanine and its derivative with N-terminal protected ethylenediamine. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. Available at: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]
Sources
- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]
- 2. (R)-(+)-1-Boc-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Strategic Utilization of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine in Drug Discovery
Abstract
This technical guide details the application of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (hereafter referred to as BIPA-R ) as a privileged scaffold in modern drug discovery. BIPA-R is a chiral diamine building block characterized by a pyrrolidine core, a sterically demanding isopropyl group, and a benzyl-protected ring nitrogen. It is extensively utilized in Fragment-Based Drug Discovery (FBDD) to modulate physicochemical properties (logP, pKa) and to introduce defined stereochemical vectors. This guide provides validated protocols for its incorporation into heteroaryl libraries via SNAr coupling, strategies for orthogonal deprotection, and quality control metrics for enantiomeric excess.
Chemical Profile & Strategic Utility[1][2]
The "Privileged Scaffold" Status
The 3-aminopyrrolidine core is recognized as a "privileged scaffold" because its constrained geometry allows it to mimic peptide turns and position substituents into specific receptor sub-pockets with lower entropic penalties than linear amines.
BIPA-R offers three distinct vectors for medicinal chemistry optimization:
-
The Secondary Amine (Exocyclic): The nucleophilic handle for coupling to drug cores (e.g., kinases, GPCRs). The isopropyl group provides immediate lipophilic bulk to fill hydrophobic pockets (e.g., the ATP-binding site of kinases).
-
The Ring Nitrogen (N1): Protected by a benzyl group. This serves as a lipophilic anchor during initial screening or as a latent attachment point. Post-coupling debenzylation reveals a secondary amine for solubilizing groups or further extension.
-
The Chiral Center (C3-R): The (R)-configuration is often critical for selectivity. For example, in many CCR5 and CCR2 antagonists, the (R)-isomer exhibits 10-100x greater potency than the (S)-isomer due to specific hydrogen bonding interactions within the transmembrane bundle.
Physicochemical Properties
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 218.34 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~2.3 - 2.6 | Moderate lipophilicity; good membrane permeability. |
| pKa (Exocyclic N) | ~9.5 - 10.0 | Basic; likely protonated at physiological pH (cation-pi interactions). |
| Topological Polar Surface Area | ~15 Ų | Low TPSA favors BBB penetration (CNS applications). |
Synthetic Utility & Workflows
The primary utility of BIPA-R is as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination to attach the scaffold to heteroaromatic cores (e.g., chloropyrimidines, chloropyridines).
Decision Logic: Coupling Strategy
The steric bulk of the isopropyl group reduces the nucleophilicity of the exocyclic amine. Therefore, standard amide couplings are often sluggish. SNAr is preferred for electron-deficient cores, while Buchwald-Hartwig is required for unactivated aryl halides.
Figure 1: Decision tree for coupling BIPA-R to drug scaffolds. SNAr is the default robust pathway for kinase/GPCR cores.
Detailed Experimental Protocols
Protocol A: SNAr Coupling to Heteroaryl Chlorides
Application: Attaching BIPA-R to a 4-chloropyrimidine or 2-chloropyridine core (common in Kinase inhibitors).
Materials:
-
Scaffold: this compound (1.0 equiv).
-
Electrophile: Heteroaryl Chloride (e.g., 4,6-dichloropyrimidine) (1.0 - 1.1 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv). -
Solvent: Anhydrous
-Dimethylformamide (DMF) or DMSO. -
Inert Gas: Argon or Nitrogen.
Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by BIPA-R (1.0 mmol). Note: The order is crucial. Add the base before the amine to neutralize any HCl salts if the starting material is not a free base.
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The isopropyl group causes steric hindrance; if conversion is <50% after 4 hours, increase temperature to 120 °C.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product will typically be less polar than the starting amine.
Troubleshooting:
-
Low Yield? The isopropyl group makes the amine a poor nucleophile. Switch to n-Butanol as the solvent and heat to 130 °C in a microwave reactor (200W, 30 min). The protic solvent can assist the transition state in SNAr.
Protocol B: Regioselective Debenzylation (N1-Deprotection)
Application: Removing the benzyl group to free the pyrrolidine nitrogen for further library expansion (e.g., urea formation or reductive amination).
Materials:
-
Substrate: Coupled BIPA-R-Aryl product.
-
Catalyst: Pd(OH)2/C (Pearlman’s Catalyst) or 10% Pd/C (0.1 - 0.2 equiv by weight).
-
Solvent: Methanol or Ethanol.
-
Additive: Acetic Acid (catalytic) or Ammonium Formate (as H-source).
Procedure:
-
Dissolve the substrate in Methanol (0.1 M concentration).
-
Add the Pd catalyst carefully under Argon flow.
-
Hydrogenation:
-
Method A (Balloon): Purge with H2 gas and stir under a hydrogen balloon (1 atm) at Room Temperature for 16 hours.
-
Method B (Transfer): Add Ammonium Formate (5.0 equiv) and reflux for 1–2 hours. (Preferred if the molecule contains halogens sensitive to hydrogenolysis, like Cl or Br).
-
-
Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Isolation: Concentrate the filtrate. If Ammonium Formate was used, the residue may need an aqueous workup (DCM/NaHCO3) to remove salts.
Protocol C: Quality Control (Chiral Purity Analysis)
Ensuring the (R)-enantiomer integrity is critical, as racemization can occur during harsh coupling conditions.
Method: Chiral SFC (Supercritical Fluid Chromatography) or HPLC.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).
-
Note: The basic additive (DEA) is essential to sharpen the peak of the basic pyrrolidine amine.
-
-
Detection: UV at 254 nm.
-
Criteria: Enantiomeric Excess (ee) > 98% is required for late-stage lead optimization.
Application Case Study: CNS-Penetrant Dual SNRI
Based on principles from Pfizer Global Research (Wakenhut et al., 2008).[2]
Objective: Synthesize a Dual Serotonin/Noradrenaline Reuptake Inhibitor (SNRI). Role of BIPA-R: The pyrrolidine ring acts as the core scaffold. The benzyl group is retained as the hydrophobic pharmacophore binding to the transporter, while the 3-amino group links to a carboxamide "warhead."
Workflow:
-
Start: BIPA-R (this compound).
-
Coupling: React BIPA-R with a substituted benzoyl chloride (e.g., 4-trifluoromethylbenzoyl chloride).
-
Conditions: DCM, Et3N, 0 °C to RT.
-
-
Result: The resulting amide (N-benzyl-N-isopropyl-N-(pyrrolidin-3-yl)benzamide derivative) is screened.
-
SAR Optimization: The isopropyl group restricts the conformation of the amide bond, locking the molecule into a bioactive conformation that favors 5-HT transporter binding over Dopamine transporters.
Figure 2: Synthesis of amide-based CNS agents using BIPA-R.
Safety & Stability
-
Storage: BIPA-R is a secondary amine and can absorb CO2 from the air to form carbamates. Store under Argon at 2–8 °C .
-
Toxicity: Benzylamines are potential skin irritants and sensitizers. Handle in a fume hood.
-
Chemical Stability: The benzyl group is stable to acidic and basic hydrolysis, making it an excellent protecting group during multi-step synthesis. It is labile only to catalytic hydrogenation or strong Lewis acids (e.g., BBr3).
References
-
PubChem. (n.d.).[3] (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine.[3] National Library of Medicine.[3] Retrieved October 26, 2025, from [Link]
-
Wakenhut, F., et al. (2008).[2] N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311.[2] [Link][2]
-
Kaminski, K., et al. (2022).[4] Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703–11725.[5] [Link][4]
Sources
- 1. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | C14H22N2 | CID 20823116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in the alkylation of pyrrolidin-3-yl-amine
Technical Support Center: Alkylation of Pyrrolidin-3-yl-amine
Welcome to our dedicated technical support center for the alkylation of pyrrolidin-3-yl-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. Low yields can stem from a variety of factors, from fundamental reactivity principles to subtle choices in reaction setup. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary issue is a very low yield of the desired mono-alkylated product, with a complex mixture of byproducts. What is the most likely cause?
This is the most common challenge encountered with this substrate. The primary cause is almost always over-alkylation .[1][2] Pyrrolidin-3-yl-amine possesses two nucleophilic nitrogen atoms: a primary exocyclic amine (-NH2) and a secondary cyclic amine (-NH-). Direct alkylation with agents like alkyl halides is notoriously difficult to control for mono-substitution because the resulting secondary amine product is often more nucleophilic than the starting primary amine.[1] This leads to a "runaway" reaction where the desired product reacts further to form di-, tri-, and even quaternary ammonium salts.[1]
Core Problem: Competing Alkylation Pathways
The reaction mixture becomes a competition between the starting material and the increasingly nucleophilic products for the alkylating agent.
Caption: Competing N-alkylation pathways leading to product mixtures.
Immediate Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the pyrrolidin-3-yl-amine relative to the alkylating agent. This statistically favors the alkylating agent reacting with the starting material. However, this can be atom-inefficient and lead to difficult purifications.[2]
-
Slow Addition: Add the alkylating agent slowly to a solution of the amine and base at a low temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the product reacting again.
-
Consider an Alternative Strategy: For selective mono-alkylation, direct alkylation is often a poor choice. Reductive amination or using a protecting group strategy are strongly recommended.[1][3]
Question 2: I'm attempting a direct alkylation with an alkyl bromide, but the reaction is sluggish or stalls completely. How can I improve the conversion?
Low reactivity can be traced back to several key reaction parameters. Let's break them down logically.
Troubleshooting Decision Tree for Low Conversion
Caption: A logical workflow for diagnosing and fixing low reaction conversion.
-
Alkylating Agent Reactivity: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl bromide or chloride, the reaction may be slow.[4]
-
Solution: Switch to the corresponding alkyl iodide. Iodide is a much better leaving group. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[5]
-
-
Choice of Base and Solvent: The base's role is to neutralize the H-X acid formed during the reaction, freeing up the amine to be nucleophilic. If the base is not strong enough or is insoluble in the reaction medium, the reaction will halt as the amine becomes protonated into an unreactive ammonium salt.
-
Insight: Inorganic bases like potassium carbonate (K2CO3) have poor solubility in many organic solvents like acetonitrile (ACN).[5] This can lead to slow, heterogeneous reactions.
-
Solution: Use a more soluble base like cesium carbonate (Cs2CO3) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For particularly stubborn alkylations, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required. The solvent should be polar and aprotic to facilitate the S_N2 reaction; DMF and DMSO are excellent choices.[5][6]
-
Table 1: Comparison of Common Bases and Solvents
| Base | Solvent | Advantages | Disadvantages |
| K₂CO₃ | Acetonitrile (ACN) | Inexpensive, easy to remove. | Poor solubility, can lead to slow/stalled reactions.[5] |
| Cs₂CO₃ | ACN, DMF | Higher solubility and basicity than K₂CO₃. | More expensive. |
| TEA / DIPEA | DCM, ACN, DMF | Soluble, good for acid scavenging. | Can be nucleophilic; may not be basic enough. |
| NaH / KH | THF, DMF | Very strong, drives reaction to completion. | Non-nucleophilic. Requires strictly anhydrous conditions; safety hazard.[6] |
| DBU | ACN, DMF | Strong, non-nucleophilic organic base. | Can be difficult to remove during workup. |
-
Temperature: Many N-alkylations require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, it may simply be too slow.[4]
-
Solution: Gradually increase the temperature while monitoring the reaction by TLC or LC-MS. For very unreactive systems, microwave irradiation can sometimes dramatically accelerate the reaction.[5]
-
Question 3: How can I achieve selective mono-alkylation on either the primary or the secondary amine?
For selective alkylation, a protecting group strategy is essential.[2] You must differentiate the two nitrogen atoms by temporarily "blocking" one of them, performing the alkylation on the free amine, and then removing the block.
Workflow for Selective Alkylation using a Protecting Group
Caption: A generalized workflow for achieving selective mono-alkylation.
Scenario A: Alkylation of the Cyclic (Secondary) Amine
-
Protect the Primary Amine: The exocyclic primary amine is generally more reactive towards acylating agents and certain protecting group reagents due to less steric hindrance. React pyrrolidin-3-yl-amine with Di-tert-butyl dicarbonate (Boc₂O) to selectively form the N-Boc protected intermediate.
-
Alkylate the Secondary Amine: The cyclic secondary amine is now the only free nucleophile. Perform the N-alkylation using your desired conditions (e.g., alkyl halide with Cs₂CO₃ in DMF).
-
Deprotect: Remove the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired product.[7]
Scenario B: Alkylation of the Exocyclic (Primary) Amine
This is more challenging as the secondary amine is inherently more nucleophilic towards alkyl halides. A better approach here is reductive amination .
-
Protect the Secondary Amine: This can be tricky. One might use a protecting group like benzyl (Bn) or a carbamate under specific conditions.
-
Alkylate the Primary Amine: With the ring nitrogen blocked, the primary amine can be alkylated.
-
Deprotect: Remove the protecting group (e.g., hydrogenolysis for a Bn group).[7]
Given the complexities, reductive amination is the superior method for alkylating the primary amine.
Question 4: You mentioned reductive amination. Why is it a better method for mono-alkylation, and how does it work?
Reductive amination is a two-step, one-pot process that is far more selective for mono-alkylation than direct alkylation with halides.[1][3] It avoids the over-alkylation problem because the amine product is not reactive under the conditions used.
Mechanism Overview:
-
Imine/Enamine Formation: The amine (pyrrolidin-3-yl-amine) reacts with a carbonyl compound (an aldehyde or ketone) to form an imine (from the primary amine) or an enamine (from the secondary amine). This reaction is reversible.
-
Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the C=N bond of the imine/enamine to a C-N single bond as it is formed.
The key is using a reducing agent that is powerful enough to reduce the imine but not the starting aldehyde/ketone. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[8][9]
Why it Prevents Over-alkylation: The product of the reaction is a saturated amine, which does not react with the reducing agent or the starting carbonyl compound. There is no electrophilic alkylating agent like an alkyl halide present, so the "runaway" reaction seen in direct alkylation cannot occur.[1]
This method is highly recommended for preparing N-substituted derivatives on the primary amine of your substrate.[10]
Experimental Protocols
Protocol 1: Boc Protection of the Exocyclic Amine
This protocol selectively protects the primary amine, leaving the cyclic secondary amine available for subsequent alkylation.
-
Dissolution: Dissolve pyrrolidin-3-yl-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) to the solution, either neat or as a solution in the same solvent. If the starting material is a salt (e.g., HCl salt), add a base like triethylamine (1.1 eq) to free the amine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly or purified by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination for Alkylation of the Exocyclic Amine
This protocol is for adding an alkyl group to the primary amine using an aldehyde.
-
Setup: To a solution of pyrrolidin-3-yl-amine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a solvent like methanol (MeOH) or 1,2-dichloroethane (DCE), add a small amount of acetic acid (catalytic, ~5 mol%).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the solution. The reaction may bubble; ensure adequate ventilation.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction for the formation of the product by LC-MS.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until bubbling ceases. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- Benchchem. (n.d.). Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis.
- Doyle, A. G., & Reisman, S. E. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- TCI Chemicals. (n.d.). Protecting Agents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization Conditions for Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine Salts
Welcome to the technical support center for the crystallization of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this important chiral amine. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making robust crystallization protocols for its derivatives crucial.[1] This document will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-quality results.
Understanding the Molecule: this compound
This compound is a chiral secondary amine.[2][3] Its structure, containing a basic pyrrolidine nitrogen and another secondary amine, makes it amenable to salt formation with various acids.[4][5] Salt formation is a common strategy in pharmaceutical development to improve physicochemical properties such as solubility, stability, and crystallinity.[6][7] The choice of the counter-ion (the acid) will significantly impact the properties of the resulting salt and its crystallization behavior.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the crystallization of this compound salts.
FAQ 1: My this compound salt is "oiling out" instead of crystallizing. What are the causes and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem in crystallization and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8][9] This is often due to high supersaturation, the presence of impurities, or a low melting point of the solid form.[8]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Decrease the Cooling Rate: Rapid cooling can lead to a sudden increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.[10] A slower, more controlled cooling profile allows molecules more time to orient themselves correctly.
-
Increase Solvent Volume: You may have used too little solvent.[8] Add a small amount of additional solvent to the heated mixture to ensure the salt is fully dissolved before cooling.
-
Employ Seeding: Introducing a small number of seed crystals of the desired form can bypass the need for primary nucleation at high supersaturation, promoting controlled crystal growth.
-
-
Solvent System Optimization:
-
Solvent Choice: The solubility of amine salts is highly dependent on the solvent.[11][12] If you are using a single solvent system, consider a mixed solvent system. A common approach is to dissolve the salt in a good solvent (e.g., methanol, ethanol) and then add an anti-solvent (e.g., heptane, ethyl acetate) in which the salt is poorly soluble to induce crystallization.[13][14]
-
Anti-solvent Addition Rate: The rate of anti-solvent addition is critical.[9][14] A slow, controlled addition allows for gradual supersaturation, favoring crystal growth over oiling out.
-
-
Temperature Considerations:
-
The temperature at which crystallization is initiated can be crucial. Experiment with different starting temperatures for cooling or anti-solvent addition.
-
FAQ 2: I am observing poor yield of my crystalline salt. What are the likely reasons and how can I improve it?
Answer:
A low yield can be attributed to several factors, primarily related to the solubility of your salt in the chosen solvent system.[8]
Troubleshooting Steps:
-
Re-evaluate Solvent and Anti-solvent:
-
Solubility Profile: Your product might be too soluble in the mother liquor. If possible, obtain a solubility curve for your salt in the chosen solvent at different temperatures.[9]
-
Anti-solvent Power: The chosen anti-solvent may not be effective enough. Consider an anti-solvent in which your salt has even lower solubility. For amine salts, non-polar solvents like hexanes or ethers can be effective anti-solvents when a more polar solvent is used for dissolution.[15]
-
-
Optimize the Cooling Process:
-
Final Cooling Temperature: Ensure you are cooling the mixture to a sufficiently low temperature to maximize precipitation.
-
Cooling Time: Allow adequate time for the crystallization to complete at the final temperature.
-
-
Concentration of the Solution:
-
If the initial concentration of your salt in the solvent is too low, the solution may not become sufficiently supersaturated upon cooling or anti-solvent addition. Carefully concentrate the solution before initiating crystallization.
-
FAQ 3: The resulting crystals are very fine needles or small particles that are difficult to filter and dry. How can I obtain larger crystals?
Answer:
The formation of small crystals is often a result of rapid nucleation compared to crystal growth.[14]
Troubleshooting Steps:
-
Control the Rate of Supersaturation:
-
Slower Cooling/Anti-solvent Addition: As with preventing oiling out, a slower rate of generating supersaturation will favor the growth of existing crystals rather than the formation of many new nuclei.[10]
-
Stirring Rate: The agitation rate can influence crystal size. Very high stirring rates can lead to crystal breakage and secondary nucleation, resulting in smaller particles. Experiment with lower stirring speeds.
-
-
Temperature Cycling (Ostwald Ripening):
-
This technique involves cycling the temperature of the crystal slurry. During the heating phase, smaller, less stable crystals dissolve, and during the cooling phase, the material deposits onto the larger, more stable crystals.
-
-
Use of Ultrasound (Sonocrystallization):
FAQ 4: I suspect I have a polymorphic form of my this compound salt. How can I confirm this and control the desired form?
Answer:
Polymorphism, the ability of a compound to exist in more than one crystalline form, is common in pharmaceutical salts.[18][19][20] Different polymorphs can have different physical properties, including solubility and stability.
Troubleshooting and Characterization:
-
Analytical Techniques for Confirmation:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphic forms, as each will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify different melting points and phase transitions associated with different polymorphs.
-
Thermogravimetric Analysis (TGA): TGA can help identify if the different forms are solvates or hydrates.
-
-
Controlling Polymorphism:
-
Solvent System: The choice of solvent can have a significant influence on which polymorph is obtained. Screening different solvents is crucial.
-
Temperature: The crystallization temperature can affect the resulting polymorphic form.
-
Seeding: Seeding with the desired polymorph is a robust way to ensure its formation.
-
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolve the this compound salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).
-
Once fully dissolved, slowly cool the solution to room temperature. A controlled cooling rate is recommended.[10]
-
Further cool the solution in an ice bath or refrigerator to maximize yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-solvent Crystallization
-
Dissolve the salt in a good solvent (e.g., methanol).
-
Slowly add an anti-solvent (e.g., ethyl acetate, heptane) dropwise with stirring until the solution becomes slightly turbid.[13][14]
-
If turbidity persists, add a few drops of the good solvent until the solution is clear again.
-
Allow the solution to stand at room temperature or cool to induce crystallization.
-
Collect the crystals by filtration, wash with the anti-solvent, and dry.
Data Presentation
Table 1: Common Solvents and Anti-solvents for Amine Salt Crystallization
| Solvent Class | Good Solvents | Anti-solvents |
| Alcohols | Methanol, Ethanol, Isopropanol | Heptane, Hexane |
| Ketones | Acetone | Diethyl ether, MTBE |
| Esters | Ethyl acetate | Heptane, Hexane |
| Ethers | Tetrahydrofuran (THF) | Heptane, Hexane |
| Aprotic Polar | Acetonitrile, DMF | Toluene, Dichloromethane |
Visualizations
Diagram 1: Decision Tree for Troubleshooting Crystallization Issues
Caption: Troubleshooting flowchart for common crystallization problems.
Diagram 2: Workflow for Anti-solvent Crystallization
Caption: Step-by-step workflow for the anti-solvent crystallization method.
References
Sources
- 1. enamine.net [enamine.net]
- 2. (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | C14H22N2 | CID 20823116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1354004-15-1 [m.chemicalbook.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 15. reddit.com [reddit.com]
- 16. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. "Effects of additives on crystallization, polymorphic transformation, a" by Eun Hee Lee [docs.lib.purdue.edu]
Technical Support Center: Resolving Solubility Challenges of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine in Aqueous Buffers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered when preparing aqueous buffer solutions of this compound. Our approach is grounded in the fundamental physicochemical principles governing drug solubility to empower you with robust and reproducible experimental outcomes.
Understanding the Molecule: Physicochemical Profile
This compound is a basic compound containing two amine functional groups: a tertiary amine within the pyrrolidine ring and a secondary isopropylamine. This structure dictates its solubility behavior, making it highly dependent on the pH of the aqueous medium.
| Property | Value (Estimated/Calculated) | Implication for Aqueous Solubility |
| Molecular Weight | ~218.34 g/mol | Standard for a small molecule. |
| XLogP3 | ~2.3[1] | Indicates moderate lipophilicity, suggesting limited intrinsic solubility in water. |
| pKa (Predicted) | 9.0 - 11.0 | As a basic compound, it will be protonated and more soluble in acidic conditions. |
Note: The XLogP3 value is for the closely related structure (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine. The pKa is an educated estimate based on the pKa of pyrrolidine and related structures.[2][3]
The core challenge with this molecule arises from its hydrophobic benzyl and isopropyl groups, which limit its ability to dissolve in neutral or alkaline aqueous solutions where the amine groups are uncharged (free base form).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4. What is the primary reason for this?
Answer: The insolubility you are observing is expected and is a direct consequence of the compound's chemical nature. At a neutral pH of 7.4, the amine groups of your compound are predominantly in their neutral, un-ionized (free base) form. This uncharged state, combined with the molecule's inherent lipophilicity from the benzyl and isopropyl groups, leads to poor interaction with polar water molecules, resulting in precipitation. For basic compounds like this one, solubility dramatically increases as the pH of the solution drops significantly below the pKa of the ionizable groups.[4][5]
Q2: How can I systematically improve the solubility of my compound in an aqueous buffer?
Answer: A systematic approach to improving solubility involves a few key strategies. The most direct method for a basic compound is pH adjustment. If that is not sufficient or compatible with your experimental design, the use of co-solvents or specialized solubilizing agents should be explored.
Below is a troubleshooting workflow to guide you through this process.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Q3: What is the detailed protocol for using pH adjustment to dissolve my compound?
Answer: Adjusting the pH is the most effective initial strategy. By lowering the pH, you protonate the amine groups, creating a positively charged salt form of the molecule that is significantly more water-soluble.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare an Acidic Buffer: Instead of PBS at pH 7.4, prepare a buffer with a lower pH. Common choices include:
-
Citrate buffer (pH 4.0 - 6.0)
-
Acetate buffer (pH 3.6 - 5.6)
-
-
Determine Target pH: As a starting point, aim for a pH that is at least 2 units below the estimated pKa of your compound. A buffer at pH 5.0 is a robust starting point.
-
Dissolution Procedure: a. Weigh the desired amount of this compound. b. Add the acidic buffer to the compound. c. Stir or vortex the solution. The compound should dissolve to form a clear solution.
-
pH Readjustment (if necessary): If your final experimental system requires a near-neutral pH, you can perform a carefully controlled titration. After the compound is fully dissolved in the acidic buffer, slowly add a stock solution of a base (e.g., 1 M NaOH) dropwise while monitoring the pH and observing for any signs of precipitation. This will help you identify the highest possible pH at which your compound remains in solution at the desired concentration.
Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to un-ionized (insoluble) forms of the compound.[5] Lowering the pH increases the concentration of hydrogen ions (H+), shifting the equilibrium towards the protonated, charged, and thus more water-soluble form of the amine.[6][7][8]
Q4: My experiment is sensitive to pH changes. What are my options? Can you provide a protocol for using a co-solvent?
Answer: If maintaining a specific pH is critical, using a water-miscible organic co-solvent is an excellent alternative. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[9][10]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 1-5% (v/v) | Highly effective, but check for compatibility with your assay (e.g., cell-based assays are often sensitive to >0.5% DMSO). |
| Ethanol | 5-10% (v/v) | Good solubilizing power and often less toxic than DMSO. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% (v/v) | A less volatile and often better-tolerated option in preclinical studies.[11] |
Experimental Protocol: Co-solvent Solubilization
-
Prepare a Concentrated Stock Solution: Dissolve a high concentration of your compound in 100% of the chosen co-solvent (e.g., DMSO). This stock solution should be stable and clear.
-
Dilution into Aqueous Buffer: a. Vigorously stir or vortex your aqueous buffer (at the target pH, e.g., 7.4). b. Slowly add the concentrated stock solution dropwise to the stirring buffer. c. This "plunging" method allows for rapid dispersion and helps prevent localized high concentrations that could lead to precipitation.
-
Final Concentration Check: Ensure the final percentage of the co-solvent in your solution is within a range that does not interfere with your downstream application.[12][13]
Caption: Workflow for preparing an aqueous solution using a co-solvent.
Q5: I have tried pH adjustment and co-solvents, but I still see some precipitation, or the required co-solvent concentration is too high for my assay. What is the next step?
Answer: In such cases, employing a solubilizing excipient like a cyclodextrin is a highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly enhanced aqueous solubility.[14][15]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high water solubility and excellent safety profile.[16]
Experimental Protocol: Solubilization with HP-β-Cyclodextrin
-
Prepare the Cyclodextrin Solution: Dissolve HP-β-cyclodextrin in your desired aqueous buffer (e.g., PBS pH 7.4) to create a stock solution. A concentration of 10-20% (w/v) is a good starting point.
-
Add the Compound: Add the solid this compound directly to the HP-β-cyclodextrin solution.
-
Facilitate Complexation: a. Vigorously stir the mixture at room temperature for several hours (4-24 hours). b. Gentle heating (40-50°C) or sonication can accelerate the formation of the inclusion complex.
-
Clarify the Solution: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear filtrate is your working solution.
Causality: The hydrophobic benzyl and isopropyl moieties of your compound are encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "disguising" the poorly soluble drug and keeping it in solution.[17][15]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
- Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
- How can cyclodextrins enhance solubility?YouTube.
- Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Co-solvency and anti-solvent method for the solubility enhancement.World Journal of Pharmaceutical Research.
- The use of cosolvent pKa assays for poorly soluble compounds.Pion Inc.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs.PubMed.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs.Taylor & Francis Online.
- (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine.PubChem.
- N-methylchroman-6-amine solubility issues in aqueous buffers.Benchchem.
- Effect of pH on Dissolution and Crystalliz
- Pyrrolidine deriv
- Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
- Pyrrolidine.DrugFuture.
- Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine.PubChem.
- Pyrrolidine.Wikipedia.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).CORE.
- Description and Solubility.U.S. Pharmacopeia.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.Asian Journal of Dental and Health Sciences.
- Ph and Solubility of Drugs.YouTube.
- Study of pH-dependent drugs solubility in water.
- How does branching increase the solubility in amines?Quora.
- (1-Benzyl-pyrrolidin-3-ylmethyl)-methylamine.BuyersGuideChem.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Improving solubility via structural modification.
- Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1).U.S. Environmental Protection Agency.
- pKa Data Compiled by R. Williams.University of Wisconsin-Madison.
- Benzyl(Propan-2-Yl)Amine.PharmaCompass.
- N-benzyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine.ChemScene.
- Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate.
Sources
- 1. (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | C14H22N2 | CID 20823116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine [drugfuture.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on Dissolution and Crystallization Process of Aminophylline [jstage.jst.go.jp]
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- 9. wisdomlib.org [wisdomlib.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine Isomers
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical challenge but a critical necessity for ensuring the safety and efficacy of chiral drug candidates.[1][2] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine and its corresponding (S)-enantiomer. We will move beyond rote protocols to explore the underlying chromatographic principles, empowering you to make informed decisions in your method development.
The Challenge: Separating a Chiral Secondary Amine
The target molecule, this compound, possesses a stereogenic center at the third position of the pyrrolidine ring. As a secondary amine with both bulky benzyl and isopropyl substituents, its chiral recognition on a stationary phase is influenced by steric hindrance and the potential for hydrogen bonding. The basic nature of the amine can also lead to deleterious interactions with residual silanols on silica-based columns, resulting in poor peak shape and resolution.[3] Therefore, the selection of an appropriate chiral stationary phase (CSP) and the careful optimization of the mobile phase are paramount.
Strategic Selection of Chiral Stationary Phases
The most critical factor in successful chiral separation is the choice of the CSP.[4] For chiral amines, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[1][3]
Polysaccharide-Based CSPs
These are the most widely used CSPs for a vast range of chiral compounds, including amines.[1] They are derived from cellulose or amylose that has been functionalized with various phenylcarbamates. The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For our target molecule, the aromatic benzyl group can engage in π-π stacking with the carbamate derivatives on the CSP, while the secondary amine provides a crucial hydrogen bonding site.
Cyclofructan-Based CSPs
Cyclofructan-based CSPs have shown particular success in separating primary and secondary amines, especially in the polar organic mode.[3] The chiral recognition is primarily driven by hydrogen bonding interactions with the hydroxyl groups on the cyclofructan macrocycle.
Comparative Analysis of Starting Methodologies
Below is a comparison of recommended starting conditions for screening suitable chiral HPLC methods for the separation of this compound isomers. These are based on established strategies for chiral amine separations.[3][5]
| Parameter | Method 1: Polysaccharide CSP (Normal Phase) | Method 2: Polysaccharide CSP (Polar Organic) | Method 3: Cyclofructan CSP (Polar Organic) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) or Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC) | Larihc® CF6-P |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine | Acetonitrile / Methanol (90:10, v/v) + 0.1% Butylamine | Acetonitrile / Methanol (95:5, v/v) + 0.3% Trifluoroacetic Acid / 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Expected Outcome | Good initial screening for many chiral amines. The basic additive is crucial for good peak shape. | Broader solvent compatibility with immobilized phases. May offer different selectivity compared to normal phase. | High success rate for primary and secondary amines. The acidic and basic additives work together to improve peak shape and interaction with the CSP.[6] |
Causality Behind Experimental Choices
-
Mobile Phase Additives: The addition of a basic modifier like diethylamine or butylamine is critical in normal and polar organic modes when using polysaccharide CSPs.[5] It acts as a competing base to minimize interactions between the analyte's amine group and any acidic sites on the stationary phase, thereby preventing peak tailing. For cyclofructan-based CSPs, a combination of a weak acid and a weak base in the mobile phase has been shown to be effective for improving peak symmetry and achieving separation.[6]
-
Choice of Alcohol: In normal phase, isopropanol is often a good starting point as the polar modifier. Ethanol can also be screened as it can alter the selectivity. The strength of the polar modifier affects the retention time and can influence the chiral recognition.
-
Immobilized vs. Coated Polysaccharide CSPs: Immobilized CSPs (like Chiralpak® IA, IB, IC) are covalently bonded to the silica support. This provides greater solvent compatibility, allowing for a wider range of solvents to be used in the mobile phase, which can be advantageous for optimizing selectivity and for sample solubility.[1]
Experimental Workflow and Protocols
The process of developing a robust chiral separation method is systematic. The following workflow and protocols provide a clear path from initial screening to method optimization.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 1: Initial Screening on a Polysaccharide CSP (Normal Phase)
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (90:10, v/v). Add Diethylamine to a final concentration of 0.1%. Sonicate for 15 minutes to degas.
-
Sample Preparation: Dissolve the racemic Benzyl-isopropyl-pyrrolidin-3-yl-amine in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Run the sample and evaluate the chromatogram for peak shape and resolution. If no separation is observed, consider screening on a different polysaccharide CSP (e.g., cellulose-based) or proceed to the polar organic mode.
Protocol 2: Initial Screening on a Cyclofructan CSP (Polar Organic Mode)
-
Column: Larihc® CF6-P, 5 µm, 4.6 x 250 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Methanol (95:5, v/v). Add Trifluoroacetic Acid to a final concentration of 0.3% and Triethylamine to a final concentration of 0.2%. Sonicate for 15 minutes.
-
Sample Preparation: Dissolve the racemic Benzyl-isopropyl-pyrrolidin-3-yl-amine in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Evaluate the chromatogram for resolution. The high success rate of this phase for amines makes it a strong candidate.[3]
Trustworthiness Through Self-Validating Systems
A robust chiral method should be reproducible and provide consistent results. During method development, it is crucial to assess:
-
Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity across the separated enantiomeric peaks.
-
Resolution (Rs): Aim for a resolution of >1.5 for baseline separation, which is essential for accurate quantification.
-
Tailing Factor: A tailing factor close to 1 indicates good peak symmetry and the absence of undesirable secondary interactions.
Concluding Remarks
The separation of this compound isomers is a challenging yet achievable task with a systematic approach to chiral HPLC method development. While polysaccharide-based CSPs in normal and polar organic modes offer a high probability of success, cyclofructan-based CSPs represent a highly effective alternative for this class of compounds. The key to success lies in the logical screening of a small number of complementary CSPs and the judicious use of mobile phase additives to ensure optimal peak shape and chiral recognition. This guide provides the foundational knowledge and actionable protocols to confidently tackle this and similar chiral separation challenges.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
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Chiral HPLC Method Development. I.B.S. Available at: [Link]
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Chiral HPLC Column. Phenomenex. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine
This document provides essential safety and logistical information for the handling and disposal of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine. As a substituted pyrrolidine, this compound belongs to the broader class of cyclic amines. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structure—incorporating both an aromatic benzyl group and a cyclic amine—necessitates a conservative approach to safety, drawing upon established protocols for handling hazardous and corrosive aromatic amines.[1][2] The guidance herein is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Analysis: A Proactive Assessment
The molecular architecture of this compound suggests several potential hazards inherent to amine compounds. Amines are derivatives of ammonia and are often corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4] Furthermore, aromatic amines can present toxicological risks, including harm if swallowed, inhaled, or absorbed through the skin.[1][5] Therefore, a rigorous risk assessment is the foundational step before any handling operations.[6][7]
Table 1: Anticipated Hazard Profile and Associated Risks
| Hazard Class | Potential Risk to Personnel | Rationale based on Chemical Class |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3][4] | Amine functional groups are characteristically basic and can rapidly damage biological tissues. |
| Serious Eye Damage | Risk of irreversible eye damage upon contact.[3][4] | The corrosive nature of amines poses an extreme threat to sensitive ocular tissues. |
| Acute Toxicity | Harmful or toxic if inhaled, ingested, or in contact with skin.[4][5] | Aromatic amines are known for potential systemic toxicity.[1] |
| Respiratory Irritation | Vapors may cause respiratory irritation.[4][8][9] | Volatile amines can irritate the mucous membranes of the respiratory tract. |
| Aquatic Toxicity | Harmful to aquatic life.[10][11] | Amines can be environmentally hazardous and should not be released into drains or waterways.[7][10] |
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure, the correct selection and use of PPE is critical for operator safety.[12][13] PPE must be selected based on the highest potential level of exposure for the planned task.
Eye and Face Protection: Non-Negotiable Priority
Due to the severe and rapid damage corrosive chemicals can inflict, robust eye and face protection is mandatory.[3]
-
Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields for handling closed containers.[3]
-
Required for Open-Container Operations: Chemical splash goggles are essential when handling any quantity of the amine.
-
Best Practice/Splash Hazard: A combination of chemical splash goggles and a full-face shield is required when working with volumes greater than 50 mL or when a splash hazard is present (e.g., during transfers, heating, or quenching reactions).[4][14][15] This dual-layer protection is crucial as goggles alone do not protect the entire face from splashes.
Skin and Body Protection: A Comprehensive Barrier
Direct skin contact must be prevented at all times.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but it is imperative to consult the manufacturer's compatibility charts for breakthrough times.[14] For extended handling or immersion, heavier gloves such as neoprene or PVC, potentially with elbow-length coverage, are recommended.[14][16] Double-gloving is a prudent practice to protect against undetected pinholes and during glove changes.
-
Laboratory Coat: A flame-resistant lab coat is standard.
-
Chemical Apron: A chemical-resistant apron worn over the lab coat is required when handling larger quantities (>100 mL) or when there is a significant splash risk.[14][15]
-
Personal Attire: Full-length pants and closed-toe, liquid-resistant shoes are mandatory in the laboratory.[3]
Respiratory Protection
All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[12][17] If a situation arises where the fume hood is not available or may not provide sufficient protection (e.g., a large spill), respiratory protection is necessary.
-
Required Equipment: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges. A full-face respirator offers the added benefit of combined eye, face, and respiratory protection.
Operational and Disposal Plans
A safe workflow involves meticulous planning from preparation through disposal. The following diagram outlines the critical steps for handling this amine.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Disposal Protocol
Proper disposal is critical to ensure personnel and environmental safety.[10][11]
-
Segregation is Key: Never mix amine waste with other chemical waste streams, especially acids or strong oxidizing agents, to prevent hazardous reactions.[10]
-
Waste Container: Designate a specific, clearly labeled, and chemically compatible hazardous waste container for all materials contaminated with this compound.[10][17] This includes contaminated gloves, wipes, and disposable labware.
-
Labeling: The container must be marked with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a cool, well-ventilated secondary containment area away from direct sunlight and heat sources, pending collection by your institution's Environmental Health and Safety (EHS) department.[10]
-
Prohibition: Under no circumstances should amine waste be disposed of down the drain.[7][10] For larger quantities, a licensed hazardous waste disposal company must be used.[10]
Emergency Procedures
Preparedness for accidental spills or exposures is a critical component of safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Spill: For a small spill inside a fume hood, use a spill kit with absorbent, non-combustible material (e.g., vermiculite or sand). Collect the material into a sealed container for hazardous waste disposal.[18] For large spills or any spill outside a fume hood, evacuate the area, alert others, and contact your institution's EHS department immediately.[12]
By adhering to these stringent protocols, which are grounded in the known hazards of analogous chemical structures, researchers can handle this compound with a high degree of safety and confidence.
References
-
Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]
-
Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]
-
Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety. Retrieved from [Link]
-
SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net. Retrieved from [Link]
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Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). NMSU Safety. Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


